1-Bromo-3,4-dichlorobutane
Overview
Description
“1-Bromo-3,4-dichlorobutane” is a chemical compound with the molecular formula C4H7BrCl2 . It has a molecular weight of 205.908 .
Synthesis Analysis
The synthesis of “1-Bromo-3,4-dichlorobutane” can be achieved through several methods. One method involves the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene, which is the main product of chloroprene bromination . Another method involves the dehydrochlorination of 2-bromo-1,4-dichlorobut-2-ene . A more convenient synthesis involves the dehydrobromination of 3,4-dibromo-1-chloro-but-1-ene, which is the product of bromination of 1-chloro-buta-1,3-diene .Molecular Structure Analysis
The molecular structure of “1-Bromo-3,4-dichlorobutane” can be represented by the IUPAC Standard InChI: InChI=1S/C4H7BrCl2/c1-4(6,7)2-3-5/h2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-3,4-dichlorobutane” include a density of 1.6±0.1 g/cm3 and a boiling point of 180.9±20.0 °C at 760 mmHg .Scientific Research Applications
Electrochemical Reduction and Product Formation
- The electrochemical behavior of 1,4-dihalobutanes, including 1-bromo-3,4-dichlorobutane, has been studied at carbon cathodes in dimethylformamide. The reduction of these compounds can lead to a variety of products such as cyclobutane, n-butane, 1-butene, and 1,3-butadiene, among others. This research underscores the compound's utility in generating diverse chemical structures through electrochemical pathways (Pritts & Peters, 1995).
Gas Phase Synthesis
- Continuous-flow, gas phase synthesis research has shown the transformation of 1-butanol into 1-chlorobutane and 1-bromobutane, illustrating the potential of 1-Bromo-3,4-dichlorobutane as a precursor in the synthesis of halogenated butanes. This approach highlights the importance of 1-Bromo-3,4-dichlorobutane in facilitating nucleophilic substitution reactions to create valuable halogenated products (Tundo & Selva, 2005).
Molecular Structure Analysis
- Studies on the molecular structure and conformational composition of halobutanes, including derivatives similar to 1-Bromo-3,4-dichlorobutane, provide insights into their physical and chemical properties. Such research aids in understanding the geometrical arrangement and electronic characteristics of these molecules, which is crucial for their application in chemical synthesis and material science (Aarset, Hagen, Stōlevik, & Christian, 1995).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1,2-dichlorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrCl2/c5-2-1-4(7)3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNIHBUEOVSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659864 | |
Record name | 4-Bromo-1,2-dichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,4-dichlorobutane | |
CAS RN |
26204-05-7 | |
Record name | 4-Bromo-1,2-dichlorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90659864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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